N-(4-fluorophenyl)-2-((4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c1-13-3-8-18(28-2)17(9-13)25-19(26)10-16-11-29-21(24-16)30-12-20(27)23-15-6-4-14(22)5-7-15/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKFYHQPFOGBEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in anticancer and anticonvulsant applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring, which is known for its diverse biological activities, including anticancer properties. The presence of the 4-fluorophenyl group is crucial for enhancing the compound's potency.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole moieties. For instance, a study demonstrated that thiazole-based compounds could inhibit cell proliferation in various cancer cell lines. The IC50 values for some derivatives were reported as low as 1.61 µg/mL, indicating strong cytotoxic effects against cancer cells .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound ID | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 9 | Jurkat | 1.61 | Inhibition of Bcl-2 |
| 10 | A-431 | 1.98 | Induction of apoptosis |
| 13 | Multiple | < Doxorubicin | Hydrophobic interactions with Bcl-2 |
The structure-activity relationship indicates that substitutions on the phenyl ring significantly affect the cytotoxic activity. For example, para-substituted phenyl groups enhance activity compared to meta-substituted ones .
Anticonvulsant Activity
Thiazole derivatives have also shown promising anticonvulsant properties. A specific derivative with a similar structural framework demonstrated an effective dose significantly lower than standard medications like ethosuximide. The SAR analysis revealed that para-halogen substitutions on the phenyl ring are critical for enhancing anticonvulsant efficacy .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Protein Kinases : Compounds with similar structures have been shown to inhibit kinases such as VEGFR-2 and AKT, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Induction of Apoptosis : The ability to induce apoptosis through caspase activation has been documented, making it a potential candidate for cancer therapy .
- Hydrophobic Interactions : Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with target proteins, which may enhance its binding affinity and efficacy .
Case Studies
Several case studies illustrate the effectiveness of thiazole-based compounds:
- Evren et al. (2019) explored novel N-(5-methyl-4-phenylthiazol-2-yl)-substituted thioacetamides against NIH/3T3 and A549 cell lines, demonstrating significant selectivity and cytotoxicity .
- Recent Research has shown that modifications in the thiazole ring can lead to substantial improvements in anticancer activity, with IC50 values dropping significantly compared to earlier derivatives .
Scientific Research Applications
Anticancer Applications
The thiazole moiety in the compound has been extensively studied for its anticancer properties. Research indicates that compounds containing thiazole rings exhibit significant cytotoxicity against various cancer cell lines.
Case Studies and Findings
- Evren et al. (2019) demonstrated that novel thiazole derivatives showed strong selectivity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells, with some compounds achieving IC50 values as low as 23.30 mM .
- A study on indole-linked thiazoles revealed promising anticancer potential, with certain derivatives displaying IC50 values between 10–30 µM against multiple cancer cell lines .
Data Table: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 19 | A549 | 23.30 ± 0.35 | Moderate |
| Compound 22 | HT29 | 2.01 | High |
| Compound 20 | U251 | Not specified | High |
Antibacterial Activity
The compound also shows significant antibacterial activity, particularly against Gram-positive bacteria.
Case Studies and Findings
- Research has shown that thiazole derivatives exhibit good to moderate activity against a range of bacterial species. For instance, imidazotriazole-incorporated thiazoles were tested against Staphylococcus epidermidis , with some compounds outperforming standard treatments like amphotericin B .
- Another investigation highlighted the antibacterial efficacy of phenylthiazol-2-amines, which were synthesized through specific reactions yielding promising results against various bacterial strains .
Data Table: Antibacterial Activity of Thiazole Derivatives
| Compound | Bacterial Strain Tested | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound 42 | Staphylococcus epidermidis | 0.09 | Excellent |
| Compound 53 | Mycobacterium tuberculosis | 0.09 | Excellent |
Antifungal Activity
The antifungal properties of thiazole derivatives are also noteworthy, contributing to their potential as therapeutic agents.
Case Studies and Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The target compound shares structural motifs with several thiazole and triazole derivatives reported in the literature. Below is a comparative analysis:
Table 1: Structural Comparison
Key Observations :
- Thiazole vs. Triazole Cores : The target compound’s thiazole core may offer greater metabolic stability compared to triazole derivatives (e.g., ), as thiazoles are less prone to oxidative degradation .
- Piperazine Moieties : Compounds with piperazine groups (e.g., Compound 20) exhibit improved solubility but may suffer from reduced blood-brain barrier permeability due to increased polarity .
Table 2: Physicochemical Properties
Key Observations :
- Synthetic Routes : The target compound likely follows a multi-step synthesis involving thiazole ring formation, acetamide coupling, and sulfhydryl alkylation, akin to methods used for Compound 20 (thiourea cyclization and nucleophilic substitution) .
- Elemental Analysis : Close alignment between calculated and found values in analogs (e.g., Compound 14) validates the reliability of synthetic protocols for such derivatives .
Q & A
Q. Key Steps :
- Thiol activation with K₂CO₃.
- Nucleophilic displacement of chloride by thiolate.
- Purification via column chromatography or recrystallization.
How can researchers optimize reaction conditions to mitigate low yields in the formation of the thioether linkage?
Advanced Question
Low yields in thioether bond formation often arise from competing oxidation of thiols or steric hindrance. Strategies include:
- Temperature Control : Reactions performed at 0–25°C to suppress disulfide formation .
- Protecting Groups : Use of acid-labile protecting groups for amine functionalities (e.g., Boc) to prevent side reactions .
- Catalysis : Addition of catalytic iodine or Cu(I) to accelerate coupling .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while additives like tetrabutylammonium bromide improve solubility .
What spectroscopic and chromatographic techniques are critical for structural validation of this compound?
Basic Question
- 1H/13C NMR : Confirms substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole C-S resonance at δ 165–170 ppm) .
- LC-MS/MS : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- HPLC-PDA : Assesses purity (>95% required for biological assays) .
How can contradictory biological activity data (e.g., COX-1 vs. COX-2 inhibition) be resolved for structural analogs?
Advanced Question
Discrepancies in selectivity profiles may arise from:
- Binding Pocket Variations : Molecular docking studies (e.g., using AutoDock Vina) to compare interactions with COX-1 (narrower active site) vs. COX-2 (hydrophobic channel) .
- Substituent Effects : Electron-withdrawing groups (e.g., -F) enhance COX-2 affinity, while bulky substituents reduce selectivity .
- Assay Conditions : Validate using isoform-specific inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) in parallel assays .
What in vitro models are appropriate for preliminary evaluation of anticancer activity?
Basic Question
- Cell Lines : A549 (lung adenocarcinoma), MCF-7 (breast cancer), and NIH/3T3 (normal fibroblast control) .
- Assays :
Critical Controls : Include cisplatin or doxorubicin as positive controls and vehicle-only treatments .
How can computational methods guide the design of analogs with improved metabolic stability?
Advanced Question
- ADMET Prediction : Tools like SwissADME predict metabolic hotspots (e.g., esterase-labile acetamide groups).
- Metabolite Identification : LC-HRMS to detect phase I/II metabolites in microsomal assays .
- Structural Modifications :
What strategies address low solubility in aqueous buffers during formulation for in vivo studies?
Advanced Question
- Co-Solvents : Use DMSO/PBS mixtures (<10% DMSO) or cyclodextrin-based encapsulation .
- Salt Formation : Convert free base to hydrochloride or citrate salts .
- Nanoformulation : Liposomal encapsulation or PLGA nanoparticles to improve bioavailability .
How can crystallography resolve ambiguities in stereochemistry of the thiazolidinone moiety?
Advanced Question
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: methanol/chloroform) .
- Comparative Analysis : Overlay experimental (e.g., CCDC-deposited structures) and computational (DFT-optimized) geometries .
- Validation : Match torsion angles (e.g., C-S-C=O dihedral) to confirm planar vs. twisted conformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
